20-Hydroxy-leukotriene B4

Neutrophil degranulation BLT1 antagonism Inflammation resolution

20-Hydroxy-leukotriene B4 (20-OH-LTB4) is an endogenous omega-oxidized metabolite of the potent inflammatory lipid mediator leukotriene B4 (LTB4), generated primarily by the cytochrome P450 enzyme CYP4F3 in human neutrophils. As a lipid mediator within the eicosanoid family, 20-OH-LTB4 serves a dual regulatory function: it acts as a low-potency partial agonist while simultaneously functioning as a competitive inhibitor of LTB4-mediated neutrophil responses.

Molecular Formula C20H32O5
Molecular Weight 352.5 g/mol
CAS No. 79516-82-8
Cat. No. B162659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20-Hydroxy-leukotriene B4
CAS79516-82-8
Synonyms20-hydroxy-leukotriene B
20-hydroxyleukotriene B4
5,12,20-triHETE
5,12,20-trihydroxy-6,8,10,14-eicosatetraenoic acid
5,12,20-trihydroxy-6,8,10,14-eicosatetraenoic acid, (S-(R*,S*-(E,Z,E,Z)))-isome
Molecular FormulaC20H32O5
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESC(CCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)CCO
InChIInChI=1S/C20H32O5/c21-17-10-6-2-1-3-7-12-18(22)13-8-4-5-9-14-19(23)15-11-16-20(24)25/h3-5,7-9,13-14,18-19,21-23H,1-2,6,10-12,15-17H2,(H,24,25)/b5-4+,7-3-,13-8+,14-9-/t18-,19-/m1/s1
InChIKeyPTJFJXLGRSTECQ-PSPARDEHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





20-Hydroxy-leukotriene B4 (CAS 79516-82-8): A High-Purity Endogenous LTB4 Metabolite for Inflammation Research and Bioanalytical Standards


20-Hydroxy-leukotriene B4 (20-OH-LTB4) is an endogenous omega-oxidized metabolite of the potent inflammatory lipid mediator leukotriene B4 (LTB4), generated primarily by the cytochrome P450 enzyme CYP4F3 in human neutrophils [1]. As a lipid mediator within the eicosanoid family, 20-OH-LTB4 serves a dual regulatory function: it acts as a low-potency partial agonist while simultaneously functioning as a competitive inhibitor of LTB4-mediated neutrophil responses [2]. Due to its stable presence in biological matrices and its role in dampening the inflammatory cascade, 20-OH-LTB4 is an essential analytical reference standard for LC-MS/MS biomarker quantification, as well as a critical tool compound for dissecting LTB4 receptor signaling, metabolic flux, and resolution of inflammation .

Why 20-Hydroxy-leukotriene B4 Cannot Be Substituted by LTB4 or 20-COOH-LTB4 in Functional and Analytical Assays


Substituting 20-OH-LTB4 with its parent compound LTB4 or the downstream metabolite 20-COOH-LTB4 introduces significant quantitative and functional discrepancies. While LTB4 is a full agonist at BLT1 receptors driving chemotaxis and degranulation, 20-OH-LTB4 exhibits a unique mixed pharmacology characterized by reduced agonist potency yet maintained high-affinity receptor binding [1]. In functional assays, 20-OH-LTB4 displays only ~5% of LTB4's degranulation activity and <20% of its vascular permeability effects, whereas 20-COOH-LTB4 is essentially inert in vivo [2]. Conversely, 20-OH-LTB4 retains near-equivalent potency to LTB4 in specific tissue contraction models, a property entirely lost in 20-COOH-LTB4 [3]. Therefore, analytical methods using LTB4 standards will overestimate inflammatory signaling, while those relying on 20-COOH-LTB4 will fail to detect the bioactive intermediate, rendering precise pathway mapping impossible without the specific 20-OH-LTB4 analyte.

Quantitative Comparative Evidence: Distinct Biological Activity Profile of 20-Hydroxy-leukotriene B4 Versus LTB4 and 20-COOH-LTB4


Functional Antagonism: 20-OH-LTB4 Inhibits LTB4-Induced Neutrophil Degranulation with Nanomolar Potency

20-OH-LTB4 demonstrates a functional switch from agonist to antagonist. While it retains only ~5% of LTB4's efficacy in stimulating polymorphonuclear leukocyte (PMNL) degranulation, it acts as a potent competitive inhibitor of LTB4-induced degranulation with a Ki of 13.3 nM [1]. This quantitative difference distinguishes it from the parent agonist LTB4 and aligns its inhibitory potency with that of the synthetic BLT1 antagonist CP 105,696 [2].

Neutrophil degranulation BLT1 antagonism Inflammation resolution

Divergent Tissue Activity: 20-OH-LTB4 Retains Full Potency in Lung Parenchyma but Not in Vascular Permeability

Comparative bioassays reveal stark divergence in the functional retention of activity. In the guinea pig lung parenchymal strip assay, 20-OH-LTB4 exhibits 100% of the contractile activity of LTB4 [1]. However, in a rabbit skin vascular permeability assay, its potency drops to just 20% of LTB4 [2]. This stands in contrast to the fully oxidized 20-COOH-LTB4, which shows <1% of LTB4 activity in vitro and is completely inactive in vivo [2].

Tissue-specific pharmacology Vascular permeability Lung contraction

Selective Inhibition of Neutrophil Chemotaxis and Migration: 20-OH-LTB4 Matches Synthetic BLT1 Antagonists

In head-to-head inhibition studies, 20-OH-LTB4 and the reference BLT1 antagonist CP 105,696 exhibit equivalent potency in blocking LTB4-induced neutrophil migration and leukotriene biosynthesis, and are significantly more potent than 20-COOH-LTB4 or the endogenous lipid resolvin E1 (RvE1) [1]. Specifically, the potency hierarchy for inhibiting LTB4-mediated responses was established as: 20-OH-LTB4 = CP 105,696 >> 20-COOH-LTB4 ≥ RvE1 [1].

Neutrophil migration Chemotaxis inhibition BLT1 receptor

Metabolic Intermediate Specificity: 20-OH-LTB4 is the Required Substrate for CYP4F2/F3-Dependent Conversion to 20-COOH-LTB4

The metabolic pathway from LTB4 to inactivation is sequential and enzyme-specific. 20-OH-LTB4 is the mandatory intermediate substrate for the cytochrome P450 enzymes CYP4F2 and CYP4F3, which oxidize it to 20-aldehyde-LTB4 and subsequently to 20-COOH-LTB4 [1]. Substrate specificity studies indicate that CYP4F3A has a Km of 0.22 µM for LTB4 hydroxylation, highlighting the high affinity of this pathway [2].

Omega-oxidation CYP4F3 kinetics Metabolic flux

High-Value Application Scenarios for 20-Hydroxy-leukotriene B4 Based on Quantitative Differentiation


LC-MS/MS Biomarker Quantification for Inflammation and Resolution Studies

As a stable urinary and plasma metabolite of LTB4, 20-OH-LTB4 is a critical analytical standard for quantifying the balance between pro-inflammatory LTB4 production and its subsequent omega-oxidation inactivation [1]. Its specific use in LC-MS/MS method development ensures accurate discrimination from the parent LTB4 and the downstream 20-COOH-LTB4, enabling precise monitoring of CYP4F3/F2 enzymatic activity and resolution phase dynamics in diseases like Sjögren-Larsson syndrome .

BLT1 Receptor Functional Assays: Natural Antagonist Benchmarking

Due to its equipotent inhibition of LTB4-mediated neutrophil chemotaxis relative to synthetic BLT1 antagonists (CP 105,696), 20-OH-LTB4 serves as an endogenous reference standard in BLT1 antagonist screening cascades [2]. Utilizing 20-OH-LTB4 in calcium flux or migration assays provides a physiologically relevant comparator for evaluating the efficacy of novel small molecule BLT1 blockers.

CYP4F3/F2 Metabolic Stability and Drug-Drug Interaction (DDI) Assays

20-OH-LTB4 is the specific probe substrate required to measure the second step of the CYP4F3/F2-dependent omega-oxidation cascade (conversion to 20-COOH-LTB4) [3]. This makes it indispensable for in vitro DDI studies assessing whether a candidate drug inhibits or induces CYP4F3/F2 activity, thereby impacting the natural resolution of leukotriene-mediated inflammation [3].

Investigating Tissue-Specific Inflammatory Responses in Respiratory Models

Given the unique retention of 100% contractile activity in guinea pig lung parenchyma compared to only 20% activity in vascular permeability assays, 20-OH-LTB4 is an essential tool for dissecting tissue-specific signaling downstream of BLT receptors [4]. This differential activity makes it uniquely suited for respiratory pharmacology research focused on airway hyperresponsiveness and smooth muscle contraction.

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